molecular formula C7H16O B1585243 2-Methyl-2-hexanol CAS No. 625-23-0

2-Methyl-2-hexanol

Cat. No.: B1585243
CAS No.: 625-23-0
M. Wt: 116.2 g/mol
InChI Key: KRIMXCDMVRMCTC-UHFFFAOYSA-N
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Description

It is a colorless liquid with a characteristic strawberry-like aroma . This compound is classified as a tertiary alcohol due to the presence of the hydroxyl group (-OH) attached to a carbon atom that is connected to three other carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-2-hexanol can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound typically involves the large-scale application of the Grignard reaction due to its efficiency and yield. The process requires stringent anhydrous conditions to prevent the deactivation of the Grignard reagent by moisture .

Chemical Reactions Analysis

2-Methyl-2-hexanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromic acid, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Hydrogen bromide.

Major Products Formed:

    Oxidation: 2-Methyl-2-hexanone.

    Reduction: 2-Methylhexane.

    Substitution: 2-Bromo-2-methylhexane.

Comparison with Similar Compounds

2-Methyl-2-hexanol can be compared with other similar compounds such as:

    2-Methyl-2-pentanol: Similar in structure but with one less carbon atom, making it less bulky.

    2-Methyl-2-heptanol: Similar in structure but with one more carbon atom, making it more bulky.

    2-Methyl-2-butanol: Even smaller with fewer carbon atoms, leading to different physical properties.

Uniqueness: this compound is unique due to its specific molecular structure, which provides a balance between hydrophobic and hydrophilic properties, making it versatile in various applications .

Properties

IUPAC Name

2-methylhexan-2-ol
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InChI

InChI=1S/C7H16O/c1-4-5-6-7(2,3)8/h8H,4-6H2,1-3H3
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InChI Key

KRIMXCDMVRMCTC-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(C)O
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Molecular Formula

C7H16O
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DSSTOX Substance ID

DTXSID30870713
Record name 2-Methylhexan-2-ol
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Molecular Weight

116.20 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name 2-Methyl-2-hexanol
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CAS No.

625-23-0, 28929-86-4
Record name 2-Methyl-2-hexanol
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Record name 2-Methylhexan-2-ol
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Record name 2-METHYL-2-HEXANOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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